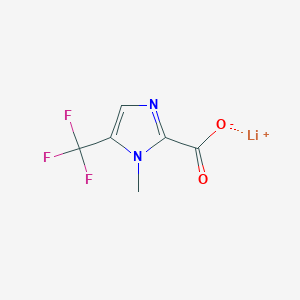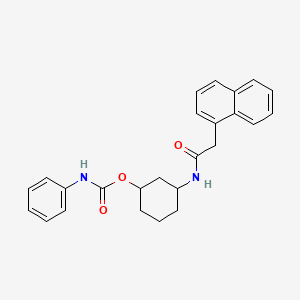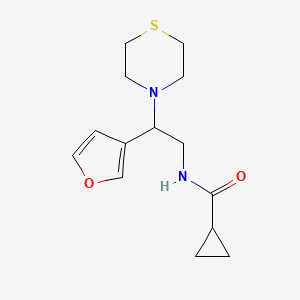
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(2-(furan-3-yl)-2-thiomorpholinoethyl)cyclopropanecarboxamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also has a cyclopropane ring, which is a three-membered ring of carbon atoms. The presence of the amide group (-CONH2) suggests that it might be involved in hydrogen bonding .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The furan ring, cyclopropane ring, and amide group would all contribute to the overall structure .Chemical Reactions Analysis
Furan is a π-excessive heterocycle and hence prefers electrophilic substitution reactions . At the same time, it behaves chemically as a typical diene and exhibits greater reactivity towards addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties.科学的研究の応用
Chemical Transformations and Cyclization
- N-(2-Acylaryl)benzamides and analogous N-substituted furan-2-, thiophene-2-, and cyclopropane-carboxamides undergo Camps cyclization to form various quinolin-4(1H)-ones. This process is significant in the synthesis of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)cyclopropanecarboxamide-related compounds (Mochalov et al., 2016).
Synthesis of Novel Compounds
- Intramolecular cyclisation of heteroaryllithiums derived from N-heteroarylmethylpyrrole-2-carboxamides, including morpholine amides, results in the formation of novel indolizinone-based compounds. This method is useful in synthesizing diverse structures related to N-(2-(furan-3-yl)-2-thiomorpholinoethyl)cyclopropanecarboxamide (Ruiz et al., 2006).
Antimicrobial and Pharmacological Activities
- Thiazole-based heterocyclic amides, such as N-(thiazol-2-yl)furan-2-carboxamide, exhibit antimicrobial activity. This is relevant for compounds like N-(2-(furan-3-yl)-2-thiomorpholinoethyl)cyclopropanecarboxamide, which may have potential pharmacological applications (Cakmak et al., 2022).
Catalysis and Heterocycle Formation
- Rh(III)-catalyzed C-H activation/cycloaddition of benzamides and methylenecyclopropanes facilitates the synthesis of spiro dihydroisoquinolinones and furan-fused azepinones. This indicates potential applications in catalysis and heterocyclic chemistry related to compounds like N-(2-(furan-3-yl)-2-thiomorpholinoethyl)cyclopropanecarboxamide (Cui et al., 2013).
Applications in Polymerization and Material Science
- Furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides are promising sustainable alternatives to polyphthalamides in high-performance materials. This is relevant to the field of polymer science and materials engineering for compounds related to N-(2-(furan-3-yl)-2-thiomorpholinoethyl)cyclopropanecarboxamide (Jiang et al., 2015).
Potential in Treating Cognitive Disorders
- Discovery of N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, an agonist of the alpha7 nicotinic acetylcholine receptor, suggests its potential in treating cognitive deficits in schizophrenia. This implies that related compounds, such as N-(2-(furan-3-yl)-2-thiomorpholinoethyl)cyclopropanecarboxamide, could have similar therapeutic applications (Wishka et al., 2006).
作用機序
将来の方向性
特性
IUPAC Name |
N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c17-14(11-1-2-11)15-9-13(12-3-6-18-10-12)16-4-7-19-8-5-16/h3,6,10-11,13H,1-2,4-5,7-9H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSVNYWARSCYQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC(C2=COC=C2)N3CCSCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

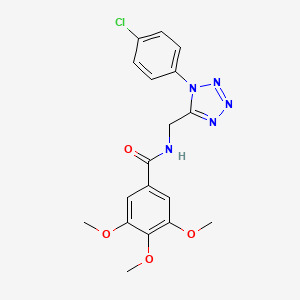
![3-((6-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2354617.png)
![Methyl {[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B2354618.png)
![2-(4-Butoxyphenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2354621.png)
![2-{[4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2354622.png)

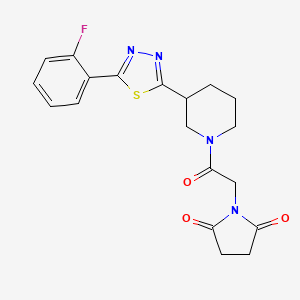
![3-chloro-4-fluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2354632.png)
![N-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2354633.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2354635.png)

